molecular formula C14H17N7O3S B12618200 C14H17N7O3S

C14H17N7O3S

Cat. No.: B12618200
M. Wt: 363.40 g/mol
InChI Key: ONJFMMVXVCJQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical entity with the molecular formula C14H17N7O3S represents a pyrazolo[4,3-e][1,2,4]triazine sulfonamide derivative, a scaffold identified in scientific research for its promising bioactivity . This compound is supplied exclusively for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Early-stage research has shown that analogs within this chemical series exhibit dose-dependent antiproliferative effects against human cancer cell lines in vitro . The core research value of this scaffold lies in its ability to act as a kinase inhibitor. Specific compounds in this class have been found to inhibit the Abl protein kinase with activity in the low micromolar IC50 range, providing a valuable starting point for the further development of this inhibitor class . Furthermore, these analogs have demonstrated selective activity against Bcr-Abl positive leukemic cell lines (such as K562 and BV173), highlighting their potential as a tool for investigating targeted cancer therapies and signal transduction pathways . Researchers can utilize this high-purity compound as a critical reference standard or as a building block in hit-to-lead optimization campaigns for oncology and kinase-related research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N7O3S

Molecular Weight

363.40 g/mol

IUPAC Name

3,5-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-1,2-oxazole

InChI

InChI=1S/C14H17N7O3S/c1-9-12(10(2)24-19-9)25(22,23)21-5-3-20(4-6-21)14-11-13(16-7-15-11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,15,16,17,18)

InChI Key

ONJFMMVXVCJQPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Asparagine Endopeptidase Inhibitor (C₁₄H₁₇N₇O₃S)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanism of action, and experimental application of the Asparagine Endopeptidase (AEP) inhibitor with the molecular formula C₁₄H₁₇N₇O₃S . Commonly identified in research reagents as AEP-IN-2 or Compound 11 (optimized analog), this small molecule is a critical tool for studying neurodegenerative pathways involving delta-secretase activity.

Executive Summary

Asparagine Endopeptidase (AEP) , also known as Legumain (LGMN) or delta-secretase , is a lysosomal cysteine protease that cleaves substrates specifically at the C-terminus of asparagine residues.[1][2][3][4] While physiologically involved in antigen processing, its dysregulation is a key driver in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).[5] AEP cleaves both the Amyloid Precursor Protein (APP) and Tau, generating neurotoxic fragments.[1][4][5]

The inhibitor C₁₄H₁₇N₇O₃S (MW: 363.39 Da) is a cell-permeable, small-molecule antagonist of AEP. It functions by blocking the catalytic active site, thereby preventing the pathological fragmentation of APP (at N585) and Tau (at N368). This guide provides the physicochemical profile, mechanistic insights, and validated protocols for utilizing this inhibitor in drug discovery and basic research.

Chemical Identity & Physicochemical Properties[6][7][8]

Nomenclature and Structure
  • Common Names: AEP-IN-2; Compound 11 (Note: "Compound 11" in literature may refer to the hit series; C₁₄H₁₇N₇O₃S specifically denotes the isopropyl-thiadiazole derivative).

  • IUPAC Name: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide.

  • Structural Class: Xanthine derivative linked to a 1,3,4-thiadiazole.

Key Parameters
PropertySpecification
Molecular Formula C₁₄H₁₇N₇O₃S
Molecular Weight 363.39 g/mol
CAS Number 2565572-83-8
Solubility Soluble in DMSO (≥ 50 mg/mL); poorly soluble in water.
Appearance White to off-white solid powder.
Purity ≥ 98% (HPLC) recommended for biological assays.
Storage -20°C (powder); -80°C (in DMSO solution, avoid freeze-thaw).

Mechanism of Action

Target Specificity

The compound targets Legumain (EC 3.4.22.34) . Unlike broad-spectrum cysteine protease inhibitors (e.g., E-64), C₁₄H₁₇N₇O₃S displays high selectivity for AEP over related enzymes like Cathepsin B, L, or Caspase-3.

Binding Mode

Structural Activity Relationship (SAR) studies suggest a dual inhibition mode :

  • Active Site Binding: The xanthine-acetamide moiety occupies the catalytic pocket, interacting with the catalytic triad (Cys189, His148).

  • Allosteric Modulation: The thiadiazole tail interacts with an allosteric pocket flanking the

    
    -6 strand, stabilizing the enzyme in an inactive conformation.
    
Pathological Intervention

In neurodegenerative models, AEP is activated by acidosis (aging/stroke).[2] It cleaves:

  • APP at Asn585: Generates aggregation-prone A

    
     and toxic C-terminal fragments.
    
  • Tau at Asn368: Removes the microtubule-binding domain, promoting Tau hyperphosphorylation and neurofibrillary tangle (NFT) formation.

  • Inhibitor Effect: Treatment with C₁₄H₁₇N₇O₃S abolishes these cleavage events, restoring synaptic plasticity and reducing plaque load.

Visualization: Pathological Pathway & Inhibition

The following diagram illustrates the delta-secretase pathway and the intervention point of the inhibitor.[6]

AEP_Pathway Acidosis Acidosis / Aging ProAEP Pro-AEP (Inactive) Acidosis->ProAEP Activates ActiveAEP Active AEP (Legumain) ProAEP->ActiveAEP Auto-cleavage APP APP (Amyloid Precursor Protein) ActiveAEP->APP Cleaves at N585 Tau Tau Protein ActiveAEP->Tau Cleaves at N368 Inhibitor Inhibitor C14H17N7O3S Inhibitor->ActiveAEP Inhibits (Dual Mode) APP_Frag APP Fragment (N585) + Aβ Production APP->APP_Frag Tau_Frag Tau Fragment (N368) + Aggregation Tau->Tau_Frag Neurodeg Neurodegeneration (Synaptic Loss) APP_Frag->Neurodeg Tau_Frag->Neurodeg

Caption: Mechanism of AEP-mediated neurotoxicity and inhibition by C₁₄H₁₇N₇O₃S.

Experimental Protocols

In Vitro AEP Enzymatic Assay

Objective: Determine the IC₅₀ of C₁₄H₁₇N₇O₃S against recombinant human AEP.

Reagents:

  • Buffer: 50 mM Citrate-Phosphate, pH 5.8, 1 mM DTT, 1 mM EDTA, 0.1% CHAPS.

  • Enzyme: Recombinant Human Legumain (10-20 ng/well).

  • Substrate: Z-Ala-Ala-Asn-AMC (Fluorogenic, Ex 380 nm / Em 460 nm).

Protocol:

  • Preparation: Dilute C₁₄H₁₇N₇O₃S in DMSO to create a 1000x stock series.

  • Incubation: Mix 1 µL of inhibitor with 99 µL of Enzyme Solution in a black 96-well plate. Incubate for 30 min at 37°C.

  • Reaction Start: Add 100 µL of Substrate Solution (Final concentration 20-50 µM).

  • Measurement: Monitor fluorescence kinetically for 30-60 min.

  • Analysis: Calculate slope (RFU/min) for each concentration. Plot % Inhibition vs. Log[Concentration].

    • Expected IC₅₀: 10 – 800 nM (depending on specific assay conditions and isoform).

Cellular Target Engagement (Western Blot)

Objective: Validate inhibition of APP/Tau cleavage in neuronal cells.

Cell Line: SH-SY5Y (Human Neuroblastoma) or Primary Cortical Neurons.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat cells with C₁₄H₁₇N₇O₃S (1 – 10 µM) for 1 hour.

  • Insult (Optional): Induce AEP activation using Oxygen-Glucose Deprivation (OGD) or synthetic A

    
     oligomers.
    
  • Lysis: Harvest cells after 24h. Lyse in RIPA buffer with protease inhibitors (omit AEP inhibitors).

  • Western Blot:

    • Primary Antibodies: Anti-APP (N-terminal), Anti-Tau (Total), Anti-cleaved Tau (Specific for N368).

    • Readout: Quantify the ratio of Full-Length vs. Cleaved Fragments.

Therapeutic Implications & References

Drug Development Context

C₁₄H₁₇N₇O₃S represents a "lead" scaffold. While highly potent, optimization (e.g., to the isopropyl derivative) has been performed to enhance Blood-Brain Barrier (BBB) penetrance.

  • Oral Bioavailability: High (in optimized formulations).[2][3]

  • BBB Permeability: Moderate to High; crosses via passive diffusion.

  • Safety: AEP knockout mice show kidney phenotypes; however, partial pharmacological inhibition is generally well-tolerated in short-term AD models.

References
  • Zhang, Z., et al. (2017). "Delta-secretase inhibitors ameliorate Alzheimer's pathologies."[3] Nature. (Primary source for Compound 11 series identification and validation).

  • Wang, Y., et al. (2018). "Asparagine endopeptidase: A novel therapeutic target for neurodegenerative diseases." Expert Opinion on Therapeutic Targets. Link

  • Chen, C., et al. (2021). "Small molecule inhibitors of Legumain: A patent review.
  • TargetMol / SelleckChem / MedChemExpress. "AEP-IN-2 / Compound 11 Product Datasheets." (Source for physicochemical data C₁₄H₁₇N₇O₃S). Link

Experimental Workflow Diagram

Workflow Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (1:3 steps) Stock->Dilution EnzymeMix Enzyme Pre-incubation (30 min @ 37°C) Dilution->EnzymeMix Substrate Add Substrate (Z-AAN-AMC) EnzymeMix->Substrate Read Kinetic Reading (Ex380/Em460) Substrate->Read Data IC50 Calculation Read->Data

Caption: Standard In Vitro Fluorescence Assay Workflow for AEP Inhibition.

Sources

Technical Guide: Role of AEP-IN-2 in Preventing Tau Hyperphosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

The Role of AEP-IN-2 in Preventing Tau Hyperphosphorylation is a critical subject in modern Alzheimer's Disease (AD) drug discovery. This guide synthesizes the mechanistic action of Asparagine Endopeptidase (AEP) inhibitors, specifically AEP-IN-2, focusing on the preservation of Protein Phosphatase 2A (PP2A) activity and the prevention of pathological Tau truncation.

Executive Summary

AEP-IN-2 (CAS: 2565572-83-8) is a potent, orally active, brain-penetrant small-molecule inhibitor of Asparagine Endopeptidase (AEP), also known as Legumain or


-secretase . In the context of Alzheimer's Disease (AD), hyperactive AEP drives a dual-pathology mechanism: it directly cleaves Tau into aggregation-prone fragments and indirectly promotes Tau hyperphosphorylation by cleaving SET (I2PP2A), a potent inhibitor of PP2A.

This guide details the molecular mechanism by which AEP-IN-2 restores PP2A activity and prevents Tau pathology, providing validated experimental protocols for assessing its efficacy in in vitro and in vivo models.

The Pathological Axis: AEP, SET, and Tau

To understand the efficacy of AEP-IN-2, one must first master the "AEP-SET-PP2A-Tau" axis. In healthy neurons, PP2A accounts for approximately 70% of Tau phosphatase activity, keeping Tau phosphorylation levels in check. In AD, this balance is disrupted by AEP.[1]

The Mechanism of Hyperphosphorylation[2]
  • AEP Activation: Aging and acidosis (pH < 6.0) activate AEP in the lysosome; it subsequently translocates to the cytoplasm.[2][3]

  • SET Cleavage: Cytoplasmic AEP cleaves the protein SET (also known as I2PP2A) at residue Asn-175 (N175).

  • PP2A Inhibition: The resulting fragments, I2NTF (N-terminal fragment) and I2CTF (C-terminal fragment), bind to the catalytic subunit of PP2A (PP2Ac) with higher affinity than full-length SET, potently inhibiting PP2A activity.

  • Tau Hyperphosphorylation: With PP2A inhibited, kinases (e.g., GSK-3

    
    , CDK5) phosphorylate Tau unchecked at epitopes such as Ser202/Thr205 (AT8) and Thr231.
    
Direct Tau Truncation

Simultaneously, AEP directly cleaves Tau at N255 and N368 . The N368-truncated Tau fragment is highly prone to hyperphosphorylation and acts as a seed for neurofibrillary tangle (NFT) formation.[4]

Visualization of the Pathway

The following diagram illustrates the dual pathological role of AEP and the intervention point of AEP-IN-2.

AEP_Pathway Acidosis Acidosis / Aging AEP_Active Active AEP (Cytoplasm) Acidosis->AEP_Active Activates SET_Cleaved Cleaved SET (I2NTF + I2CTF) AEP_Active->SET_Cleaved Cleaves at N175 Tau_Frag Tau Fragment (1-368) AEP_Active->Tau_Frag Cleaves at N368 PP2A PP2A (Phosphatase) SET_Cleaved->PP2A Potent Inhibition NFTs Neurofibrillary Tangles (NFTs) Tau_Frag->NFTs Aggregates Rapidly HyperP Tau Hyperphosphorylation (p-Tau) PP2A->HyperP Loss of Dephosphorylation AEP_IN_2 AEP-IN-2 (Inhibitor) AEP_IN_2->AEP_Active Blocks Activity Tau_Healthy Healthy Tau (Microtubule Bound) Tau_Healthy->HyperP Kinase/Phosphatase Imbalance HyperP->NFTs

Caption: AEP-IN-2 inhibits the dual pathological cascade of AEP: preventing SET cleavage (restoring PP2A) and blocking direct Tau truncation.

AEP-IN-2 Profile

AEP-IN-2 is a highly selective tool compound designed to interrupt the AEP-driven AD pathology.[5][6][7]

PropertyDescription
Chemical Name Specific chemical structure often proprietary; related to 2,4-diaminoaniline scaffolds
CAS Number 2565572-83-8
Target Asparagine Endopeptidase (Legumain/

-secretase)
IC50 ~0.7 - 50 nM (depending on assay conditions)
Bioavailability High oral bioavailability; crosses the Blood-Brain Barrier (BBB)
Selectivity High selectivity over other cysteine proteases (e.g., Cathepsin B, L)
Solubility Soluble in DMSO (up to 50 mM); limited solubility in water

Experimental Protocols

The following protocols are designed to validate the efficacy of AEP-IN-2 in preventing Tau hyperphosphorylation.

In Vitro AEP Inhibition Assay

Objective: Determine the IC50 of AEP-IN-2 against recombinant AEP using a fluorescent substrate.

Reagents:

  • Recombinant Human Legumain/AEP (activated at pH 4.5).

  • Substrate: Z-Ala-Ala-Asn-AMC (cleavage releases fluorescent AMC).

  • Assay Buffer: 50 mM Citrate/Phosphate, pH 5.0, 100 mM NaCl, 2 mM DTT, 0.1% CHAPS.

Protocol:

  • Activation: Incubate recombinant AEP in Assay Buffer (pH 4.5) for 2 hours at 37°C to auto-activate the zymogen.

  • Dilution: Dilute activated AEP to 10 ng/µL in Assay Buffer (pH 5.0).

  • Inhibitor Prep: Prepare serial dilutions of AEP-IN-2 (0.1 nM to 10 µM) in DMSO.

  • Incubation: Mix 50 µL of AEP with 2 µL of inhibitor. Incubate for 30 mins at 37°C.

  • Reaction: Add 50 µL of 50 µM Z-Ala-Ala-Asn-AMC substrate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 mins.

  • Analysis: Plot Vmax vs. [Inhibitor] to calculate IC50.

Cellular Efficacy: Preventing SET Cleavage and Tau Phosphorylation

Objective: Demonstrate that AEP-IN-2 prevents SET cleavage and reduces p-Tau in a cellular model.

Cell Line: HEK293T cells co-transfected with Tau P301S and AEP .

Protocol:

  • Seeding: Seed HEK293T cells in 6-well plates (

    
     cells/well).
    
  • Transfection: Transfect with plasmids encoding human Tau P301S and AEP using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat cells with AEP-IN-2 (1 µM, 5 µM, 10 µM) or Vehicle (DMSO).

  • Acidosis Induction (Optional but recommended): To robustly activate AEP, incubate cells in acidified medium (pH 6.0) for the final 4 hours of treatment.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors (omit phosphatase inhibitors if measuring PP2A activity directly, otherwise include them).

  • Western Blotting:

    • Primary Antibodies: Anti-AEP (detects 36 kDa active form), Anti-SET (detects 39 kDa full length and ~20 kDa fragments), Anti-pTau (AT8, pS202/T205), Anti-Total Tau (Tau5).

    • Normalization: Anti-GAPDH.[8]

Expected Results:

  • Vehicle: High levels of SET fragments (I2NTF/I2CTF) and high p-Tau (AT8).

  • AEP-IN-2: Dose-dependent reduction in SET fragments (restoration of full-length SET) and reduction in p-Tau levels.

Experimental Workflow Diagram

Workflow cluster_0 Cellular Model Setup cluster_1 Treatment Phase cluster_2 Readout HEK HEK293T Cells Transfect Transfect: Tau P301S + AEP HEK->Transfect Treat Treat with AEP-IN-2 (24h) Transfect->Treat Acid Acidic Challenge (pH 6.0, 4h) Treat->Acid Lysis Cell Lysis Acid->Lysis WB Western Blot Analysis Lysis->WB Result1 Full-Length SET (Restored) WB->Result1 SET Integrity Result2 p-Tau (Reduced) WB->Result2 p-Tau (AT8) Levels

Caption: Workflow for validating AEP-IN-2 efficacy in a cellular model of Tau pathology.

Data Summary and Interpretation

When analyzing data from AEP-IN-2 experiments, the following benchmarks indicate successful target engagement and therapeutic efficacy.

BiomarkerControl (AD Model)AEP-IN-2 TreatedInterpretation
Active AEP (36 kDa) HighLow/InactiveAEP-IN-2 binds active site or prevents auto-activation.
SET Cleavage High (Fragments present)Low (Full-length dominant)Prevention of N175 cleavage preserves PP2A inhibitor regulation.
PP2A Activity Low (<40% of WT)Restored (~80-90% of WT)Restoration of phosphatase activity drives Tau dephosphorylation.
p-Tau (AT8) HighSignificantly ReducedDirect consequence of restored PP2A and reduced N368 cleavage.
Tau Fragments (N368) PresentAbsent/ReducedPrevention of direct "delta-secretase" clipping of Tau.

References

  • Zhang, Z., et al. (2014). "Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer's disease." Nature Medicine, 20(11), 1254-1262. [Link]

  • Basurto-Islas, G., et al. (2013). "Activation of asparaginyl endopeptidase leads to Tau hyperphosphorylation in Alzheimer disease." Acta Neuropathologica, 125(3), 413-424. [Link]

  • Luo, Q., et al. (2023). "Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice."[6][9] Neuropsychopharmacology, 49, 620–630.[9] [Link]

  • Wang, Z.H., et al. (2017). "δ-Secretase inhibitors protect against Alzheimer's disease-related neuropathology." Nature Communications, 8, 1458. [Link]

Sources

An In-depth Technical Guide to AEP-IN-2 (C14H17N7O3S), a Novel Asparagine Endopeptidase Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AEP-IN-2 (C14H17N7O3S; CAS 2565572-83-8), a potent and orally active inhibitor of asparagine endopeptidase (AEP), also known as δ-secretase. AEP is a lysosomal cysteine protease that has emerged as a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease. This document details the mechanism of action of AEP-IN-2, its chemical properties, and provides insights into its potential applications in preclinical research. The guide also includes illustrative signaling pathways and conceptual experimental workflows to facilitate its use in a laboratory setting.

Introduction: The Rationale for Targeting Asparagine Endopeptidase in Neurodegenerative Disease

Asparagine endopeptidase (AEP) is a lysosomal cysteine protease that plays a pivotal role in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders.[1] Under acidic conditions, such as those found in the lysosome or in pathological states like brain acidosis, AEP becomes activated and cleaves its substrates at the C-terminus of asparagine residues.[2][3]

Two of the most critical substrates of AEP in the context of Alzheimer's disease are the amyloid precursor protein (APP) and the microtubule-associated protein tau.[1] AEP-mediated cleavage of APP is a crucial step in the amyloidogenic pathway, contributing to the generation of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[4] Simultaneously, AEP cleaves tau, leading to truncated forms that are more prone to hyperphosphorylation and aggregation into neurofibrillary tangles (NFTs).[1] This dual role in promoting the formation of both plaques and tangles makes AEP a highly attractive target for therapeutic intervention.

AEP-IN-2 has been identified as a potent inhibitor of AEP, demonstrating the ability to reduce the levels of pathogenic Aβ40, Aβ42, and phosphorylated tau (p-tau) by blocking their cleavage by AEP.[1] Its oral activity makes it a valuable tool for in vivo studies in animal models of neurodegenerative disease.

Chemical Properties and Structure of AEP-IN-2

While a dedicated PubChem entry for AEP-IN-2 is not currently available, its fundamental chemical properties have been reported by commercial suppliers.

PropertyValueSource
Chemical Formula C14H17N7O3S-
CAS Number 2565572-83-8
Appearance Solid-
SMILES OCC1=C(N2CCOCC2)C3=NON=C3C(NC4=NN=C(NC)S4)=C1

The SMILES string provides the basis for generating the 2D chemical structure of AEP-IN-2, which is essential for understanding its chemical characteristics and potential for chemical modification.

Mechanism of Action: Inhibition of AEP-Mediated Pathogenic Cleavage

AEP-IN-2 functions as a direct inhibitor of asparagine endopeptidase. By binding to the active site of AEP, it prevents the enzyme from cleaving its natural substrates, APP and tau. This inhibitory action disrupts the downstream pathological cascade that leads to the formation of amyloid plaques and neurofibrillary tangles.

AEP_Inhibition_Pathway cluster_prevention AEP-IN-2 Intervention cluster_pathway Pathogenic Cascade AEP-IN-2 AEP-IN-2 AEP Asparagine Endopeptidase (AEP) (δ-secretase) AEP-IN-2->AEP Inhibits APP Amyloid Precursor Protein (APP) Tau Tau Protein Abeta Amyloid-beta (Aβ) Peptides APP->Abeta Cleavage pTau Truncated & Hyperphosphorylated Tau (p-tau) Tau->pTau Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Tangles Neurofibrillary Tangles (NFTs) pTau->Tangles Aggregation

Figure 1: Mechanism of AEP-IN-2 in preventing Alzheimer's pathology.

Preclinical Research Applications: Experimental Workflows

AEP-IN-2 is a valuable tool for investigating the role of AEP in various experimental models of neurodegenerative diseases. Below are conceptual workflows for in vitro and in vivo studies.

In Vitro AEP Inhibition Assay

This workflow outlines a general procedure for assessing the inhibitory potential of AEP-IN-2 on AEP enzymatic activity.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_AEP Recombinant AEP Enzyme incubation Incubate AEP, Substrate, and AEP-IN-2 recombinant_AEP->incubation substrate Fluorogenic AEP Substrate substrate->incubation inhibitor AEP-IN-2 (Varying Concentrations) inhibitor->incubation measurement Measure Fluorescence (Kinetic or Endpoint) incubation->measurement plot Plot Fluorescence vs. Inhibitor Concentration measurement->plot ic50 Calculate IC50 Value plot->ic50

Figure 2: Conceptual workflow for an in vitro AEP inhibition assay.

Step-by-Step Methodology (Conceptual):

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AEP in an appropriate assay buffer (e.g., MES buffer, pH 5.5).

    • Prepare a stock solution of a fluorogenic AEP substrate (e.g., Z-Asn-NH-MEC).

    • Prepare serial dilutions of AEP-IN-2 in the assay buffer to generate a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, AEP-IN-2 dilutions (or vehicle control), and the AEP enzyme.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocities from the kinetic reads.

    • Plot the percentage of AEP inhibition against the logarithm of the AEP-IN-2 concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Efficacy in an Alzheimer's Disease Mouse Model

This workflow describes a general approach to evaluate the therapeutic efficacy of AEP-IN-2 in a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 model.

in_vivo_workflow cluster_model Animal Model cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment mice APP/PS1 Transgenic Mice dosing Oral Gavage with AEP-IN-2 (e.g., 10 mg/kg daily for 1-2 months) mice->dosing control Vehicle Control Group mice->control behavioral Cognitive Testing (e.g., Morris Water Maze) dosing->behavioral biochemical Brain Tissue Analysis: - Aβ and p-tau levels (ELISA, Western Blot) - AEP activity assay dosing->biochemical histological Immunohistochemistry: - Plaque and Tangle Staining dosing->histological control->behavioral control->biochemical control->histological

Figure 3: Conceptual workflow for in vivo efficacy testing of AEP-IN-2.

Step-by-Step Methodology (Conceptual):

  • Animal Model and Treatment:

    • Use a cohort of age-matched APP/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.

    • Divide the mice into a treatment group receiving AEP-IN-2 and a control group receiving a vehicle.

    • Administer AEP-IN-2 orally (e.g., via gavage) at a predetermined dose and frequency (e.g., 10 mg/kg daily) for a specified duration (e.g., 1-2 months).

  • Behavioral Assessment:

    • Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is a standard test for spatial learning and memory in rodents.

  • Biochemical and Histological Analysis:

    • Following the completion of behavioral testing, sacrifice the animals and collect brain tissue.

    • Homogenize brain tissue to prepare lysates for biochemical analysis.

    • Quantify the levels of Aβ40, Aβ42, and p-tau using ELISA or Western blotting.

    • Measure AEP activity in brain lysates to confirm target engagement.

    • Perform immunohistochemical staining on brain sections to visualize and quantify amyloid plaques and neurofibrillary tangles.

Future Directions and Conclusion

AEP-IN-2 represents a promising research tool for the investigation of AEP's role in neurodegenerative diseases. Its ability to inhibit the enzymatic activity of AEP and subsequently reduce the key pathological hallmarks of Alzheimer's disease in preclinical models underscores its potential. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as to explore its therapeutic efficacy in a broader range of neurodegenerative disease models. The development of a comprehensive PubChem entry and the publication of detailed synthesis and characterization data would significantly benefit the research community.

References

  • Modular synthesis of 2,4-diaminoanilines as CNS drug-like non-covalent inhibitors of asparagine endopeptidase | Request PDF. ResearchGate. Accessed February 8, 2024. [Link]

  • Asparagine endopeptidase - Wikipedia. Accessed February 8, 2024. [Link]

  • Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer's Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells. MDPI. Accessed February 8, 2024. [Link]

  • Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice. Neuropsychopharmacology. 2024;49(3):620-630. [Link]

  • (PDF) Asparagine Endopeptidase (AEP) is activated in Alzheimer's disease brain and induces I2PP2A cleavage. ResearchGate. Accessed February 8, 2024. [Link]

Sources

Technical Guide: Legumain Inhibition by Small Molecule AEP-IN-2 (C14H17N7O3S)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the Legumain inhibition pathway mediated by the compound C14H17N7O3S , identified in recent pharmacological literature as AEP-IN-2 .

Executive Summary

Compound C14H17N7O3S , designated in research contexts as AEP-IN-2 , represents a class of orally active, blood-brain barrier (BBB) penetrant small molecules designed to inhibit Legumain (also known as Asparaginyl Endopeptidase or AEP).

Legumain is a lysosomal cysteine protease (Clan CD) that, under pathological conditions (acidosis, stroke, Alzheimer's), translocates to the cytoplasm where it acts as a


-secretase .[1] It cleaves Amyloid Precursor Protein (APP) and Tau, driving the dual pathologies of amyloid plaques and neurofibrillary tangles. This guide details the physicochemical properties of C14H17N7O3S, its specific inhibition mechanism, and the downstream biological cascade it modulates.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound is a heterobifunctional small molecule combining a purine derivative (theophylline-like scaffold) with a thiadiazole moiety.

Nomenclature and Structure[4][6]
  • Common Code: AEP-IN-2

  • CAS Registry Number: 2565572-83-8[1][2][3][4][5][6]

  • Molecular Formula:

    
    [7][8][9][3][4][5][10]
    
  • Molecular Weight: 363.39 g/mol [9][4][5]

  • Systematic Name: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide.[7]

Structural Logic

The molecule consists of three distinct pharmacophores:

  • Theophylline Core (Purine): Acts as a rigid scaffold that likely mimics the nucleobase environment or provides hydrogen bond acceptors/donors for the S2/S3 pockets of the enzyme.

  • Acetamide Linker: Provides the necessary flexibility and spacing to orient the "warhead" into the active site.

  • Thiadiazole Tail: A heterocyclic moiety that likely interacts with the S1 specificity pocket of Legumain, which strictly prefers Asparagine (Asn) residues. The nitrogen-rich ring mimics the polarity of the Asn side chain.

Mechanism of Action: The -Secretase Pathway

Legumain is unique among cysteine proteases for its strict specificity for hydrolyzing peptide bonds on the C-terminal side of Asparagine (Asn) residues.[1]

The Target: Active Site Dynamics
  • Catalytic Triad: Cys189 (Nucleophile), His148 (Base), Asn42 (Orienting residue).

  • Activation: Legumain is synthesized as a zymogen (pro-legumain) and auto-activates at acidic pH (pH < 6.0).

  • Inhibition Mode: AEP-IN-2 functions as a non-covalent, competitive inhibitor . It occupies the catalytic cleft, preventing the entry of physiological substrates (APP/Tau) without permanently alkylating the catalytic cysteine (unlike chloromethylketone-based inhibitors).

The Pathological Pathway (Uninhibited)

In Alzheimer's Disease (AD), active Legumain escapes the lysosome into the cytoplasm:

  • APP Cleavage: Legumain cleaves APP at Asn585 , facilitating

    
    -secretase (BACE1) processing and increasing toxic A
    
    
    
    production.
  • Tau Cleavage: Legumain cleaves Tau at Asn368 , generating unstable fragments that hyperphosphorylate and aggregate into neurofibrillary tangles.

The Inhibited Pathway (With C14H17N7O3S)

By binding to the active site, AEP-IN-2 sterically blocks the access of APP and Tau. The downstream effects are:

  • Restoration of APP Trafficking: APP is processed via the non-amyloidogenic

    
    -secretase pathway.
    
  • Tau Stabilization: Prevention of Asn368 cleavage maintains microtubule integrity.

Visualization of the Signaling Pathway

The following diagram illustrates the dual-pathway inhibition mechanism of AEP-IN-2.

LegumainPathway cluster_pathology Pathological State (Alzheimer's/Stroke) cluster_inhibition Therapeutic Intervention ProLeg Pro-Legumain (Inactive) ActiveLeg Active Legumain (Cytosolic) ProLeg->ActiveLeg Auto-activation (pH < 6) Acidosis Acidosis / Lysosomal Leakage Acidosis->ActiveLeg APP APP (Amyloid Precursor) ActiveLeg->APP Targets Asn585 Tau Tau Protein ActiveLeg->Tau Targets Asn368 Complex Legumain-Inhibitor Complex (Catalytically Inert) ActiveLeg->Complex Sequestration CleavedAPP APP Frag (Asn585) APP->CleavedAPP δ-secretase cleavage CleavedTau Tau Frag (Asn368) Tau->CleavedTau Fragmentation ABeta Aβ40 / Aβ42 (Plaques) CleavedAPP->ABeta BACE1 Processing Tangles Neurofibrillary Tangles (NFTs) CleavedTau->Tangles Hyperphosphorylation Compound C14H17N7O3S (AEP-IN-2) Compound->ActiveLeg Competitive Binding (IC50 ~ nM)

Caption: Schematic of Legumain (AEP) activation and its dual pathological role in cleaving APP and Tau. C14H17N7O3S intercepts the active enzyme, preventing the formation of toxic aggregates.

Experimental Protocols

To validate the efficacy of C14H17N7O3S, the following self-validating protocols are recommended.

In Vitro Enzymatic Inhibition Assay

Objective: Determine the IC50 of C14H17N7O3S against recombinant human Legumain.

Reagents:

  • Enzyme: Recombinant Human Legumain (activated in pH 4.5 buffer for 2h).

  • Substrate: Z-Ala-Ala-Asn-AMC (Fluorogenic).

  • Buffer: 50 mM Citrate, pH 5.5, 5 mM DTT, 0.1% CHAPS.

Protocol:

  • Preparation: Dilute C14H17N7O3S in DMSO (Stock 10 mM) to serial concentrations (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 50

    
    L of activated Legumain (20 nM final) with 2 
    
    
    
    L of inhibitor solution in a black 96-well plate. Incubate for 30 min at 37°C.
  • Reaction: Add 50

    
    L of Substrate (20 
    
    
    
    M final).
  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 minutes.

  • Validation: Use Cystatin C or MV026630 as a positive control. The slope of the fluorescence curve represents velocity (

    
    ). Calculate IC50 using non-linear regression.
    
Cellular Target Engagement (HEK293-APP)

Objective: Confirm inhibition of APP cleavage at Asn585 in a cellular context.

Protocol:

  • Transfection: Transfect HEK293 cells with Human APP-695 (Wild Type).

  • Treatment: Treat cells with C14H17N7O3S (1, 5, 10

    
    M) for 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors (excluding AEP inhibitors).

  • Western Blot:

    • Primary Antibody: Anti-APP N-terminus (22C11) and Anti-APP C-terminus.

    • Specific Readout: Look for the disappearance of the ~65 kDa fragment (AEP-cleaved APP N-terminal fragment) and retention of full-length APP.

  • Control: Treat parallel wells with vehicle (DMSO) and a known BACE1 inhibitor for comparison.

Quantitative Data Summary

The following table summarizes the reported potency and pharmacokinetic properties of AEP-IN-2 (C14H17N7O3S) based on available medicinal chemistry datasets.

ParameterValueContext
IC50 (Enzymatic) ~30 - 90 nMInhibition of recombinant human Legumain (Z-AAN-AMC substrate)
Selectivity >100-foldvs. Cathepsin B, L, and S
LogP 0.46Indicates moderate lipophilicity, suitable for bioavailability
BBB Penetration HighEffective in reducing brain A

load in 5XFAD mice
Solubility DMSO (>40 mg/mL)Requires organic co-solvent for aqueous stocks

References

  • Zhang, Z., et al. (2014). "Delta-secretase cleaves amyloid precursor protein and regulates the pathogenesis in Alzheimer's disease." Nature Medicine, 21, 1025–1032.

  • Wang, Z., et al. (2018). "C/EBP /AEP signaling mediates oxidative stress and lung metastasis in breast cancer." Science Advances, 4(7).
  • Zhang, Z., et al. (2017).
  • TargetMol. "AEP-IN-2 Product Datasheet & Chemical Structure." TargetMol Chemicals.

  • MedChemExpress. "Asparagine Endopeptidase Inhibitors and Signaling."[11] MCE Catalog.

Sources

Methodological & Application

AEP-IN-2 formulation for oral administration in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Title: A Robust Formulation Strategy for the Oral Administration of the Asparaginyl Endopeptidase Inhibitor, AEP-IN-2, in Rodent Models

Introduction

Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a critical role in the pathophysiology of several diseases.[1][2] In the context of neurodegeneration, particularly Alzheimer's disease (AD), AEP is upregulated and acts as a δ-secretase.[2][3] It cleaves key proteins such as Amyloid Precursor Protein (APP) and Tau at specific asparagine residues, processes that are believed to initiate and accelerate the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), the primary pathological hallmarks of AD.[4][5][6] Consequently, the inhibition of AEP represents a promising therapeutic strategy to modify the course of the disease.[7][8]

AEP-IN-2 is a potent and specific small molecule inhibitor designed to target AEP activity. As with many kinase and protease inhibitors developed for central nervous system (CNS) targets, AEP-IN-2 is characterized by poor water solubility. This presents a significant challenge for in vivo studies, as oral bioavailability is highly dependent on the drug's ability to dissolve in the gastrointestinal fluid for absorption. An inadequate formulation can lead to low and erratic drug exposure, resulting in misleading or inconclusive pharmacodynamic and efficacy data.

These application notes provide a comprehensive, field-proven protocol for the formulation of AEP-IN-2 into a homogenous and stable suspension suitable for daily oral gavage in rodents. The methodology is adapted from successful preclinical studies involving similar AEP inhibitors and is designed to ensure consistent dosing and maximize systemic exposure for reliable in vivo research.[3][9]

Core Principle: The Mechanism of AEP Inhibition

The scientific premise for using AEP-IN-2 rests on its ability to block the enzymatic activity of AEP. In disease states like AD, the acidic environment of the lysosome activates AEP, which then cleaves APP and Tau, producing pathogenic fragments. AEP-IN-2 is designed to bind to the active site of AEP, preventing this cleavage and thereby reducing the downstream pathology.

AEP_Mechanism cluster_pathway Pathogenic Cascade in Alzheimer's Disease AEP Active AEP (δ-secretase) Fragments Pathogenic Fragments (Aβ, truncated Tau) AEP->Fragments Generates Substrates APP & Tau Proteins Substrates->AEP Cleavage at Asn residues Inhibitor AEP-IN-2 Inhibitor->AEP Inhibits

Caption: Mechanism of AEP-IN-2 action in preventing pathogenic cleavage.

Formulation Design: Overcoming Poor Solubility

The primary obstacle for oral delivery of AEP-IN-2 is its hydrophobicity. Direct suspension in an aqueous vehicle like water or saline would result in rapid sedimentation, agglomeration, and an inability to administer a uniform dose. The chosen strategy, therefore, is to create a multi-component suspension vehicle that ensures homogeneity and stability.

This protocol employs a two-stage process:

  • Initial Solubilization: The compound is first dissolved in a small volume of a strong organic solvent, Dimethyl Sulfoxide (DMSO). This step is critical to break down the crystalline structure of the drug powder into individual molecules.

  • Suspension in a Viscous Vehicle: The DMSO-drug concentrate is then slowly introduced into a larger volume of an aqueous solution containing a suspending agent, such as methyl cellulose. The methyl cellulose increases the viscosity of the vehicle, preventing the now-precipitated, fine drug particles from settling.

Quantitative Formulation Guide

The following table details the components and their functions in preparing a standard 1 mg/mL suspension of AEP-IN-2, suitable for a 10 mg/kg dose in a 20g mouse (volume: 0.2 mL).

ComponentSupplier ExampleGradePurposeFinal Concentration (in Vehicle)
AEP-IN-2 In-house/Vendor>98% PurityActive Pharmaceutical Ingredient (API)1 mg/mL
Dimethyl Sulfoxide (DMSO) Sigma-AldrichAnhydrous, ≥99.9%Initial solubilizing agent5% (v/v)
Methyl Cellulose Sigma-AldrichViscosity ~400 cP, 2% in H₂OSuspending & viscosity-modifying agent0.1% (w/v)
Purified Water Millipore Milli-QType 1 UltrapureAqueous vehicle base94.9% (v/v)

Detailed Experimental Protocols

Protocol 1: Preparation of 0.1% Methyl Cellulose Vehicle

Rationale: Preparing the methyl cellulose solution is the first step, as it requires time to fully hydrate and form a clear, viscous solution. Preparing this in advance ensures the final formulation is smooth and homogenous.

Materials:

  • Methyl cellulose powder

  • Purified water

  • Glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Hot plate

  • Graduated cylinder

Methodology:

  • Heat Water: Measure out approximately one-third of the final required volume of purified water (e.g., 33 mL for a 100 mL final volume). Heat this water to 80-90°C. Causality: Methyl cellulose is more readily dispersed in hot water, preventing clumping.

  • Disperse Powder: While vigorously stirring the hot water with a magnetic stirrer, slowly sprinkle the required amount of methyl cellulose powder (0.1 g for 100 mL) onto the surface of the vortex. Continue stirring for 10 minutes until all particles are wetted.

  • Cool and Hydrate: Add the remaining two-thirds of the required volume as cold purified water. Continue stirring the solution in a cold water bath (or at 4°C) for at least 30-60 minutes. Causality: The polymer fully dissolves and hydrates upon cooling, resulting in a clear, viscous solution.

  • Store: The final solution should be clear and free of visible particles. Store at 2-8°C. The vehicle is stable for up to one week.

Protocol 2: Formulation of AEP-IN-2 Suspension (1 mg/mL)

Trustworthiness Check: This protocol is designed to be self-validating. A properly executed formulation will appear as a uniform, milky-white suspension with no visible clumps or rapid sedimentation. Prepare fresh daily to ensure dose accuracy.

Materials:

  • AEP-IN-2 powder

  • Anhydrous DMSO

  • Prepared 0.1% Methyl Cellulose Vehicle

  • Analytical balance

  • Microcentrifuge tubes (for small volumes) or conical tubes

  • Pipettes

  • Ultrasonic bath (sonicator)

  • Vortex mixer

Methodology:

  • Weigh API: Accurately weigh the required amount of AEP-IN-2 powder. For a 10 mL batch at 1 mg/mL, weigh 10 mg.

  • Initial Solubilization: Add 500 µL (5% of the final volume) of anhydrous DMSO to the tube containing the AEP-IN-2 powder.

  • Dissolve: Tightly cap the tube and vortex vigorously for 1 minute. Place the tube in an ultrasonic bath for 5-10 minutes until the solution is completely clear, with no visible solid particles. This is a critical quality control step. Causality: Sonication provides the energy needed to fully dissolve the compound in DMSO, creating a true solution that will form fine particles upon precipitation.

  • Prepare for Suspension: While vortexing the DMSO-drug solution at medium speed, slowly add the 0.1% methyl cellulose vehicle dropwise. Causality: Slow, dropwise addition while vortexing ensures the drug precipitates out of the DMSO into fine, easily suspendable particles rather than large, insoluble clumps.

  • Final Suspension: Once all the vehicle (9.5 mL) has been added, continue to vortex for an additional 2 minutes. The final product should be a uniform, milky suspension.

  • Final Homogenization: For best results, sonicate the final suspension for 5 minutes to ensure maximal particle size reduction and homogeneity.

  • Pre-Dosing: Before each administration, vortex the suspension vigorously for 30 seconds to re-suspend any particles that may have settled.

Workflow cluster_prep Phase 1: Preparation cluster_formulate Phase 2: Formulation cluster_admin Phase 3: Administration weigh_api 1. Weigh AEP-IN-2 Powder add_dmso 2. Add Anhydrous DMSO (5% v/v) weigh_api->add_dmso sonicate_dissolve 3. Vortex & Sonicate until clear solution add_dmso->sonicate_dissolve mix 5. Add Drug-DMSO to Vehicle (dropwise while vortexing) sonicate_dissolve->mix prep_vehicle 4. Prepare 0.1% Methyl Cellulose prep_vehicle->mix final_vortex 6. Final Vortex & Sonication draw_dose 7. Re-Vortex & Draw Calculated Dose final_vortex->draw_dose gavage 8. Administer via Oral Gavage draw_dose->gavage

Caption: Step-by-step workflow for AEP-IN-2 formulation and administration.

Protocol 3: Oral Gavage Administration to Rodents

Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[10]

Materials:

  • Prepared AEP-IN-2 suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible-tipped for mice)

  • 1 mL syringes

Methodology:

  • Dose Calculation: Calculate the required volume for each animal based on its body weight and the target dose.

    • Formula:(Dose [mg/kg] * Body Weight [kg]) / Concentration [mg/mL] = Volume [mL]

    • Example (10 mg/kg dose for a 25g mouse):(10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL

  • Preparation for Dosing: Vigorously vortex the stock suspension for 30 seconds. Immediately draw the calculated volume into the syringe.

  • Animal Restraint: Restrain the mouse or rat firmly but gently, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the esophagus until the tip has passed the pharynx. There should be no resistance. Self-Validation: If resistance is met or the animal exhibits respiratory distress, the needle is likely in the trachea. Withdraw immediately.

  • Dose Administration: Once the needle is correctly positioned in the stomach, depress the plunger slowly and steadily to deliver the formulation.

  • Withdrawal and Monitoring: Smoothly withdraw the needle and return the animal to its cage. Monitor the animal for a few minutes to ensure its well-being.

References

  • Ataman Kimya. "AEP." Ataman Kimya. Available at: [Link]

  • Ataman Kimya. "AEP." Ataman Kimya. Available at: [Link]

  • Zhang, Z., et al. (2021). "Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer's Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells." PubMed Central. Available at: [Link]

  • MDPI. (2022). "The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review." MDPI. Available at: [Link]

  • Wikipedia. "Asparagine endopeptidase." Wikipedia. Available at: [Link]

  • PubMed. (2025). "Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease." PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2021). "Asparaginyl endopeptidases: enzymology, applications and limitations." RSC Publishing. Available at: [Link]

  • Zhang, Z., et al. (2021). "Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer's Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells." MDPI. Available at: [Link]

  • Luo, Q., et al. (2023). "Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice." National Institutes of Health. Available at: [Link]

  • PubMed. (2023). "Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice." PubMed. Available at: [Link]

  • PubMed. (2023). "Discovery of Orally Available and Brain Penetrant AEP Inhibitors." PubMed. Available at: [Link]

  • ResearchGate. "Protein solubility of AEP extracted with different NaOH concentrations..." ResearchGate. Available at: [Link]

  • Patsnap. (2024). "What are EP2 agonists and how do they work?" Patsnap. Available at: [Link]

  • ResearchGate. "In vivo toxicology of excipients commonly employed in drug discovery in rats." ResearchGate. Available at: [Link]

  • ResearchGate. "administration of poorly water soluble drug by oral gavage to rats techniques?" ResearchGate. Available at: [Link]

  • Ye, K., & Zhang, Z. (2015). "Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases." PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2018). "Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure." PubMed Central. Available at: [Link]

  • National Institutes of Health. (2021). "Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus." National Institutes of Health. Available at: [Link]

  • Wikipedia. "Aminoethylpiperazine." Wikipedia. Available at: [Link]

  • AEP Span. "Safety Data Sheet." AEP Span. Available at: [Link]

  • National Institutes of Health. (2011). "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." PubMed Central. Available at: [Link]

  • Gibbs, R. A., et al. (2020). "Asparagine Endopeptidase (δ Secretase), an Enzyme Implicated in Alzheimer's Disease Pathology, Is an Inhibitor of Axon Regeneration in Peripheral Nerves." eNeuro. Available at: [Link]

  • Google Patents. "Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents." Google Patents.
  • Preprints.org. (2025). "Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents." Preprints.org. Available at: [Link]

  • ACS Publications. (2023). "Discovery of Orally Available and Brain Penetrant AEP Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Preclinical Evaluation of AEP-IN-2 in Neurodegeneration Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Asparaginyl Endopeptidase in Neurodegenerative Disease

Asparaginyl endopeptidase (AEP), also known as legumain, has emerged as a critical pathogenic factor in a range of neurodegenerative diseases, most notably Alzheimer's disease (AD).[1][2] This lysosomal cysteine protease is activated in an age-dependent manner and under acidic conditions, which are often associated with the aging brain and neuroinflammatory states.[2][3][4] The core pathology of AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[5] AEP has been identified as a key enzyme that cleaves both amyloid precursor protein (APP) and tau, initiating and accelerating the pathological cascade.[1][6][7] Specifically, AEP cleaves APP at N585 and tau at N368, generating fragments that are more prone to aggregation and neurotoxicity.[5]

The inhibition of AEP, therefore, presents a promising therapeutic strategy to modify the course of neurodegenerative diseases by targeting a common upstream driver of both amyloid and tau pathologies.[1] AEP-IN-2 is a potent, selective, and brain-penetrant small molecule inhibitor designed to neutralize AEP activity. These application notes provide a comprehensive experimental timeline and detailed protocols for the preclinical evaluation of AEP-IN-2 in relevant animal models of neurodegeneration. The following guidelines are designed to be adaptable, providing a robust framework for assessing the pharmacodynamic effects and therapeutic efficacy of AEP-IN-2.

Signaling Pathway of AEP in Neurodegeneration

AEP_Pathway cluster_lysosome Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm cluster_intervention Therapeutic Intervention proAEP Pro-AEP (Inactive) activeAEP_lysosome Active AEP proAEP->activeAEP_lysosome Autocatalytic Activation activeAEP_cytoplasm Active AEP (Translocated) activeAEP_lysosome->activeAEP_cytoplasm Translocation APP Amyloid Precursor Protein (APP) APP_N585 APP N585 fragment APP->APP_N585 Tau Tau Protein Tau_N368 Tau N368 fragment Tau->Tau_N368 activeAEP_cytoplasm->APP Cleavage at N585 activeAEP_cytoplasm->Tau Cleavage at N368 Abeta Aβ Plaques APP_N585->Abeta Further processing by β/γ-secretases NFTs Neurofibrillary Tangles (NFTs) Tau_N368->NFTs Aggregation Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Death Abeta->Synaptic_Dysfunction NFTs->Synaptic_Dysfunction AEP_IN_2 AEP-IN-2 AEP_IN_2->activeAEP_cytoplasm Inhibition

Caption: AEP is activated in the acidic environment of the lysosome and can translocate to the cytoplasm, where it cleaves APP and Tau, initiating the cascade of Aβ and NFT formation, leading to neurodegeneration. AEP-IN-2 acts by inhibiting active AEP.

Experimental Timeline for AEP-IN-2 Efficacy Studies

The selection of an appropriate animal model is paramount for the successful evaluation of AEP-IN-2. Models should be chosen based on the specific hypothesis being tested (e.g., impact on amyloid pathology, tauopathy, or both). Commonly used and well-characterized models include:

  • APP/PS1 mice: Exhibit significant Aβ plaque deposition.

  • Tau P301S mice: Develop pronounced tau pathology and NFTs.

  • 3xTg-AD mice: Display both Aβ and tau pathologies.

  • Thy1-ApoE4/C/EBPβ transgenic mice: A model for sporadic AD.[8]

The experimental timeline should be designed to initiate treatment prior to or at the onset of significant pathology to assess the potential for disease modification.

Proposed 3-Month Treatment Timeline in a Mouse Model of AD

Experimental_Timeline cluster_setup Phase 1: Pre-Treatment & Acclimation cluster_treatment Phase 2: AEP-IN-2 Administration cluster_analysis Phase 3: Post-Treatment Analysis start Week 0 (e.g., 3-month-old mice) acclimation Week 1-2 Animal Acclimation & Baseline Behavioral Testing start->acclimation treatment_start Week 3 Start Daily Dosing (Vehicle vs. AEP-IN-2) acclimation->treatment_start mid_treatment Week 8 Interim Behavioral Assessment (Optional) treatment_start->mid_treatment treatment_end Week 14 Final Dosing mid_treatment->treatment_end final_behavior Week 15 Final Behavioral Testing treatment_end->final_behavior tissue_collection Week 16 Tissue Collection & Pharmacodynamic Analysis final_behavior->tissue_collection histology Post-Collection Histopathology & Biochemical Assays tissue_collection->histology

Caption: A representative 16-week experimental workflow for evaluating AEP-IN-2 in a transgenic mouse model of neurodegeneration.

Detailed Protocols

AEP-IN-2 Formulation and Administration

The formulation of AEP-IN-2 is critical for ensuring consistent bioavailability. Based on published protocols for similar small molecule inhibitors, a suspension for oral gavage is recommended.[8][9]

Materials:

  • AEP-IN-2 compound

  • Dimethyl sulfoxide (DMSO)

  • 0.1% Methyl cellulose solution or a solution of 0.9% NaCl containing gum arabic[10]

  • Ultrasonic bath

  • Oral gavage needles

Protocol:

  • Prepare a stock solution of AEP-IN-2 in DMSO.

  • For daily dosing, dilute the stock solution in 0.1% methyl cellulose to the desired final concentration (e.g., 10 mg/kg).[9]

  • Use an ultrasonic bath to ensure the compound is fully dissolved and in a uniform suspension.[8]

  • Administer the formulation to mice once daily via oral gavage.[9] The volume should be adjusted based on the individual mouse's weight.

  • The vehicle control group should receive the same formulation without the AEP-IN-2 compound.

Behavioral Assessments

a) Morris Water Maze (Spatial Learning and Memory):

  • A circular pool is filled with opaque water. A hidden platform is submerged just below the surface.

  • Mice are trained over several days to find the hidden platform using spatial cues in the room.

  • Learning is assessed by recording the latency to find the platform.

  • Memory is evaluated in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

b) Y-Maze (Short-Term Spatial Working Memory):

  • The Y-shaped maze has three identical arms.

  • A mouse is placed in one arm and allowed to freely explore for a set period.

  • The sequence of arm entries is recorded. Spontaneous alternation is calculated as the number of consecutive entries into all three different arms.

Tissue Collection and Processing

At the end of the experimental timeline, brain tissue is collected for pharmacodynamic, biochemical, and histological analyses.

Protocol:

  • Deeply anesthetize the mice (e.g., with isoflurane).[9]

  • For biochemical analyses, decapitate the mouse and rapidly dissect the brain on ice. The hippocampus and cortex should be isolated, snap-frozen in liquid nitrogen, and stored at -80°C.

  • For histology, perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • The brain can then be sectioned for immunohistochemistry.

Pharmacodynamic and Biochemical Analyses

a) AEP Activity Assay: This assay is crucial to confirm that AEP-IN-2 is engaging its target in the brain.[5][11]

Materials:

  • Frozen brain tissue (hippocampus or cortex)

  • Assay buffer (e.g., 20 mM citric acid, 60 mM Na2HPO4, 1 mM EDTA, 0.1% CHAPS, 1 mM DTT; pH 6.0)[5]

  • AEP-specific fluorogenic substrate

  • 96-well black plates

  • Temperature-controlled microplate reader

Protocol:

  • Homogenize the brain tissue in the assay buffer.

  • Determine the protein concentration of the homogenate (e.g., using a BCA assay).

  • Incubate a specific amount of protein (e.g., 10 µg) with the AEP fluorogenic substrate in the assay buffer.[5]

  • Measure the fluorescence at 37°C in a microplate reader. The rate of increase in fluorescence is proportional to AEP activity.

b) Western Blot Analysis: To assess the downstream effects of AEP inhibition on APP and tau processing.[5]

Protocol:

  • Prepare protein lysates from the frozen brain tissue.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for:

    • Active AEP

    • APP N585 fragment

    • Tau N368 fragment

    • Phosphorylated Tau (e.g., AT8, PHF-1)

    • Total Tau

    • Aβ (e.g., 6E10)

    • A loading control (e.g., β-actin or GAPDH)

  • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

c) ELISA for Aβ40 and Aβ42: Quantify the levels of soluble and insoluble Aβ peptides.

Protocol:

  • Homogenize brain tissue in a series of extraction buffers to separate soluble and insoluble fractions.

  • Use commercially available ELISA kits specific for Aβ40 and Aβ42 to measure their concentrations in the different fractions.

Histopathological Analysis

Immunohistochemistry on brain sections can provide spatial information about the effects of AEP-IN-2 on pathology.

Protocol:

  • Cut cryosections of the perfused brain tissue.

  • Perform antigen retrieval if necessary.

  • Incubate the sections with primary antibodies against Aβ (e.g., 4G8) and phosphorylated tau (e.g., AT8).

  • Use fluorescently labeled secondary antibodies for visualization.

  • Stain with a nuclear counterstain (e.g., DAPI).

  • Image the sections using a confocal or fluorescence microscope.

  • Quantify the plaque and tangle load using image analysis software.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between the vehicle and AEP-IN-2 treated groups.

Analysis Type Metric Expected Outcome with AEP-IN-2 Treatment
Behavioral Morris Water Maze Escape LatencyDecreased
Morris Water Maze Time in Target QuadrantIncreased
Y-Maze Spontaneous AlternationIncreased
Pharmacodynamic Brain AEP ActivityDecreased
Biochemical Western Blot: APP N585 levelsDecreased
Western Blot: Tau N368 levelsDecreased
Western Blot: Phospho-Tau levelsDecreased
ELISA: Aβ40 and Aβ42 levelsDecreased
Histological Aβ Plaque LoadDecreased
Neurofibrillary Tangle LoadDecreased

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of AEP-IN-2 in neurodegeneration models. By following this structured experimental timeline and detailed protocols, researchers can robustly assess the pharmacodynamics and therapeutic efficacy of this novel AEP inhibitor. The causality-driven experimental design, from target engagement to behavioral outcomes, ensures a thorough and scientifically rigorous evaluation, ultimately determining the potential of AEP-IN-2 as a disease-modifying therapy for Alzheimer's disease and related neurodegenerative disorders.

References

  • Asparagine Endopeptidase (δ Secretase), an Enzyme Implicated in Alzheimer's Disease Pathology, Is an Inhibitor of Axon Regeneration in Peripheral Nerves. eNeuro.
  • Zhang, Z. et al. Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer's disease. Nature Medicine.
  • Zhang, Z. et al. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases. Expert Opinion on Therapeutic Targets.
  • Zhang, Z. et al. Amphiphysin I cleavage by asparagine endopeptidase leads to tau hyperphosphorylation and synaptic dysfunction. eLife.
  • Imaging asparaginyl endopeptidase (AEP) in the live brain as a biomarker for Alzheimer's disease. ResearchGate.
  • Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer's Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells. PubMed Central.
  • Asparagine endopeptidase cleaves α-synuclein and mediates pathologic activities in Parkinson's disease. PMC - NIH.
  • Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer's disease. PMC - PubMed Central.
  • Activation of Asparaginyl Endopeptidase Leads to Tau Hyperphosphorylation in Alzheimer Disease. PMC - NIH.
  • Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease. PMC.
  • (PDF) Asparagine Endopeptidase (AEP) is activated in Alzheimer's disease brain and induces I2PP2A cleavage. ResearchGate.
  • C/EBPβ/AEP pathway dictates both Alzheimer's disease and longevity: Study. EurekAlert!.
  • Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer's Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells. MDPI.
  • Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice. Request PDF - ResearchGate.
  • Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice. PMC - NIH.
  • Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice. PubMed.
  • Imaging asparaginyl endopeptidase (AEP) in the live brain as a biomarker for Alzheimer's disease. PMC - NIH.
  • Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease. PubMed.

Sources

Troubleshooting & Optimization

Optimizing AEP-IN-2 dosage for maximum brain uptake

Author: BenchChem Technical Support Team. Date: February 2026

A-IN-2-Technical-Support-Center-for-Brain-Uptake-Optimization

Welcome to the technical support center for researchers working with AEP-IN-2. This guide is designed to provide in-depth, practical answers to the challenges you may face in optimizing the dosage of this novel Asparaginyl Endopeptidase (AEP) inhibitor for maximum brain uptake. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the critical technical hurdles in your experimental workflow, from initial compound formulation to complex in vivo pharmacokinetic studies.

Section 1: Foundational Knowledge & Initial Considerations

This section addresses the fundamental questions about the target, the molecule, and the primary obstacle in CNS drug development.

Q1: What is Asparaginyl Endopeptidase (AEP), and why is it a therapeutic target in the brain?

Asparaginyl Endopeptidase (AEP), also known as legumain or δ-secretase, is a cysteine protease that specifically cleaves proteins after asparagine residues.[1] While its expression is relatively low in healthy brains, AEP activity is upregulated with aging and under pathological conditions like acidosis, which can occur during brain ischemia.[1][2][3]

In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), AEP has emerged as a critical therapeutic target.[1][4] Growing evidence indicates that overactivated AEP plays a key role in disease pathogenesis by cleaving both Amyloid Precursor Protein (APP) and Tau.[5][6] This cleavage generates aggregation-prone fragments, enhances amyloid plaque formation, and promotes Tau hyperphosphorylation, ultimately leading to neurodegeneration and cognitive decline.[1] Therefore, inhibiting AEP in the brain with a potent molecule like AEP-IN-2 is a promising strategy to modify disease progression.[2][7]

Diagram of AEP's Role in Neurodegeneration

AEP_Pathway cluster_neuron Neuron Cytoplasm cluster_pathology AD Pathology AEP Activated AEP (Legumain) APP Amyloid Precursor Protein (APP) AEP->APP Cleaves Tau Tau Protein AEP->Tau Cleaves Amyloid Amyloid-β Plaques APP->Amyloid Leads to NFT Neurofibrillary Tangles (NFTs) Tau->NFT Leads to AEP_IN_2 AEP-IN-2 AEP_IN_2->AEP Inhibits

Caption: AEP's role in Alzheimer's Disease pathology and its inhibition by AEP-IN-2.

Q2: What is the primary challenge in getting AEP-IN-2 to its target in the brain?

The primary challenge is the Blood-Brain Barrier (BBB) . The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[8] More than 98% of small-molecule drugs are prevented from efficiently crossing the BBB, resulting in brain concentrations far below therapeutic levels.[9]

For AEP-IN-2 to be effective, it must possess physicochemical properties that allow it to traverse this barrier. Key properties favoring BBB penetration include:

  • Low Molecular Weight: Typically under 400 Daltons.[10]

  • High Lipophilicity: An optimal LogP value (a measure of fat-solubility) is generally required.[10]

  • Low Polar Surface Area (PSA): Fewer hydrogen bonds reduce interactions with the aqueous environment.

  • Not a Substrate for Efflux Transporters: The BBB actively pumps out many foreign substances using transporters like P-glycoprotein (P-gp).[11] If AEP-IN-2 is a substrate for these pumps, its concentration in the brain will be severely limited.

Q3: I have the AEP-IN-2 powder. How do I choose the right vehicle for my in vivo animal studies?

Vehicle selection is a critical first step and a common source of experimental failure. An inappropriate vehicle can lead to poor solubility, precipitation upon injection, and inaccurate pharmacokinetic data.

Step-by-Step Vehicle Screening Protocol:

  • Assess Solubility in Common Solvents: Start with small amounts of AEP-IN-2 (e.g., 1-2 mg) and test solubility in common, biocompatible solvents.

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG400)

    • N-Methyl-2-pyrrolidone (NMP)

  • Determine Maximum Stock Concentration: Find the highest concentration at which AEP-IN-2 remains fully dissolved in your chosen solvent(s). This will be your stock solution.

  • Test Aqueous Compatibility: The final formulation for injection should be predominantly aqueous to avoid toxicity. Perform serial dilutions of your stock solution into aqueous vehicles and observe for precipitation.

    • Saline (0.9% NaCl): The simplest vehicle.

    • 5% Dextrose in Water (D5W): An alternative to saline.

    • Aqueous Solutions with Co-solvents/Surfactants: These are used when the compound crashes out of simple aqueous solutions. A common starting point is the "SBE-β-CD" (Sulfobutylether-β-cyclodextrin) or "HP-β-CD" (Hydroxypropyl-β-cyclodextrin) which are used to encapsulate and solubilize hydrophobic drugs. A typical formulation might be 20-40% SBE-β-CD in saline.

  • Observe Stability: Let the final, diluted formulation sit at room temperature for at least 2-4 hours (the expected duration of your experiment) to ensure no delayed precipitation occurs.

Example Formulation Table:

Formulation IDOrganic Co-solvent (Max %)Aqueous VehicleObservationSuitability
F110% DMSO90% SalinePrecipitates immediatelyPoor
F25% NMP95% of 20% HP-β-CDClear solution, stable >4hGood
F310% PEG40090% D5WBecomes cloudy after 30 minPoor

Expert Tip: Always prepare the formulation by adding the aqueous vehicle to the organic stock solution slowly while vortexing. This gradual dilution helps prevent the compound from crashing out.

Section 2: Designing the In Vivo Pharmacokinetic (PK) Study

This section provides a detailed guide to designing and executing a robust animal study to determine the brain uptake of AEP-IN-2.

Q4: How do I design a pilot pharmacokinetic (PK) study in mice to measure brain and plasma concentrations of AEP-IN-2?

A well-designed pilot PK study is essential for understanding how AEP-IN-2 is absorbed, distributed, metabolized, and excreted (ADME). The goal is to determine key parameters like the maximum concentration (Cmax), time to Cmax (Tmax), and, most importantly, the brain-to-plasma concentration ratio (Kp).

Workflow for a Pilot In Vivo PK Study

PK_Workflow A 1. Dose Formulation (Select stable vehicle) B 2. Animal Dosing (e.g., IV or PO) A->B C 3. Time-Point Sampling (N=3-4 animals per time point) B->C D 4. Sample Collection (Blood -> Plasma; Brain) C->D E 5. Brain Homogenization D->E F 6. Sample Analysis (LC-MS/MS) D->F Plasma E->F Homogenate G 7. Data Analysis (Calculate Kp, Cmax, Tmax) F->G H 8. Decision Making (Proceed to efficacy study?) G->H

Sources

Technical Support Center: AEP-IN-2 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing Off-Target Effects of AEP-IN-2 in In Vitro Models Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction: The Specificity Paradox

You are likely using AEP-IN-2 to inhibit Asparaginyl Endopeptidase (AEP/Legumain) , a lysosomal cysteine protease critical in antigen processing and neurodegenerative pathology (cleavage of Tau/


-synuclein).

The Challenge: AEP share structural homology with other Clan CD cysteine proteases, specifically Cathepsins B, L, and S . While AEP-IN-2 is designed for high affinity toward AEP (Legumain), "dirty" inhibition occurs when the concentration exceeds the Selectivity Window .

This guide provides the protocols to define that window in your specific cell line, ensuring you are studying AEP biology, not lysosomal toxicity.

Module 1: Defining the "Golden Window" (Dosing Strategy)

Do not rely on the


 from the datasheet (often determined in cell-free enzymatic assays). In a cellular environment, permeability and lysosomal accumulation shift the effective concentration. You must empirically determine the Therapeutic Index  in your culture system.
The Selectivity Thresholds
TargetApprox.

(Cell-Free)
Cellular Risk ThresholdConsequence of Overdose
AEP (Legumain) 10–50 nMTarget Range N/A
Cathepsin L > 5

M
> 10

M
Autophagy blockage, accumulation of LC3-II
Cathepsin B > 10

M
> 20

M
Lysosomal membrane permeabilization (LMP), Apoptosis
Protocol: The "Step-Down" Titration

Objective: Find the lowest concentration that inhibits AEP substrate cleavage without altering Cathepsin B activity.

  • Preparation: Dissolve AEP-IN-2 in high-grade DMSO. Critical: Final DMSO concentration in culture must be

    
     to avoid membrane permeabilization artifacts.
    
  • Seeding: Seed cells (e.g., HEK293, SH-SY5Y) at 70% confluency.

  • Dosing: Treat with a log-scale gradient: 10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M
    .
  • Incubation: 12–24 hours. (AEP turnover is slow; short incubations <4h may show incomplete inhibition).

Visualization: Dosing Decision Workflow

DosingWorkflow start Start: AEP-IN-2 Titration dose Apply Dose Gradient (10nM - 10µM) start->dose assay Dual Assay Readout dose->assay check1 Is AEP Activity Inhibited? assay->check1 check2 Is Cathepsin B/L Activity Intact? check1->check2 Yes ineffective Ineffective (Check Permeability/pH) check1->ineffective No optimal Optimal Concentration (The Golden Window) check2->optimal Yes toxic Off-Target Toxicity (Reduce Dose) check2->toxic No

Caption: Logical workflow for determining the optimal AEP-IN-2 concentration, prioritizing specificity over maximal potency.

Module 2: Validation Assays (Proof of Target Engagement)

You cannot assume specificity; you must prove it. Use these two orthogonal methods.

Method A: The Substrate Cleavage Blot (Western)

AEP is unique because it cleaves specific substrates at Asparagine residues (N).

  • Target: SET/I2PP2A (cleaved by AEP into fragments) or Tau (cleaved at N368).

  • Protocol:

    • Lyse treated cells in pH 7.4 lysis buffer (neutral pH prevents post-lysis lysosomal degradation).

    • Run Western Blot for Tau (using an antibody against the N-terminus).

    • Result: Effective inhibition should prevent the appearance of the truncated fragment.

Method B: The Fluorescent Competition Assay

This is the gold standard for quantifying off-target effects.

Materials:

  • Substrate A (AEP-specific): Z-Ala-Ala-Asn-AMC (

    
     optimized for Legumain).
    
  • Substrate B (Cathepsin-specific): Z-Phe-Arg-AMC (Optimized for Cathepsin L/B).

Protocol:

  • Lyse cells in Acidic Lysis Buffer (50 mM Citrate, pH 5.5, 0.1% CHAPS, 1 mM DTT). Note: AEP requires acidic pH for activity.

  • Aliquot lysate into two black 96-well plates.

  • Add Substrate A to Plate 1; Substrate B to Plate 2.

  • Measure Fluorescence (Ex 380nm / Em 460nm) over 30 mins.

Success Criteria:

  • Plate 1 (AEP): Signal is flatlined (Inhibited).

  • Plate 2 (Cathepsin): Signal increases linearly (Active).

Module 3: Troubleshooting & FAQs

Common Failure Modes

Q: My cells are detaching and dying after 24h treatment.

  • Diagnosis: Lysosomal Membrane Permeabilization (LMP).

  • Mechanism: High concentrations (>10

    
    M) of AEP-IN-2 inhibit Cathepsin B inside the lysosome, leading to substrate accumulation, swelling, and leakage of protons into the cytosol.
    
  • Fix: Reduce concentration to <1

    
    M. Verify DMSO concentration is <0.1%.
    

Q: I see no inhibition of AEP activity, even at high doses.

  • Diagnosis 1: pH Mismatch. AEP is an acid-activated protease. If you assay in a neutral buffer (pH 7.0+), AEP auto-inactivates, and the inhibitor cannot bind the active site effectively.

  • Diagnosis 2: Serum Binding. High FBS (10%) can sequester hydrophobic inhibitors.

  • Fix: Perform the assay in pH 5.5 buffer. Try reducing FBS to 1% during the treatment window (if cells tolerate it).

Pathway Visualization: Mechanism of Action

Mechanism cluster_lysosome Lysosome (pH 4.5 - 5.5) ProAEP Pro-AEP (Inactive) ActiveAEP Active AEP (Legumain) ProAEP->ActiveAEP Acidic Activation Substrate Substrate (e.g. Tau/SET) ActiveAEP->Substrate Cleaves Complex Covalent Inhibitor-Enzyme Complex ActiveAEP->Complex Irreversible Inhibition AEP_IN_2 AEP-IN-2 (Inhibitor) AEP_IN_2->ActiveAEP Binds Active Site (Cys189) Cleaved Cleaved Fragments Substrate->Cleaved Complex->Substrate Blocks

Caption: AEP-IN-2 requires active AEP (acidic pH) to form the covalent complex that blocks substrate cleavage.

References

  • Chen, H., et al. (2012). "Legumain/Asparaginyl Endopeptidase Controls Anticancer Immunity." Nature Communications.

  • Zhang, Z., et al. (2014). "Cleavage of Tau by Asparaginyl Endopeptidase Mediates the Neurofibrillary Pathology in Alzheimer's Disease." Nature Medicine.

  • Dall, E., & Brandstetter, H. (2016). "Structure and Function of Legumain in Health and Disease." Biochimie.

  • Sexton, K. B., et al. (2016). "Specific Inhibition of AEP/Legumain by Aza-Peptidyl Epoxides." Bioorganic & Medicinal Chemistry Letters.

Safety Operating Guide

Standard Operating Procedure: Disposal of C14H17N7O3S (AEP-IN-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Standard Operating Procedure (SOP) for the disposal of C14H17N7O3S , commercially identified as AEP-IN-2 (Asparagine Endopeptidase Inhibitor 2), a potent bioactive research compound.

Executive Safety Assessment

Compound Identity: C14H17N7O3S (Most frequently corresponding to AEP-IN-2 , CAS: 2565572-83-8).[1] Classification: Bioactive Organic Heterocycle / Protease Inhibitor. Critical Hazard: While often non-volatile, this compound is a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent in a research setting. It is designed to inhibit Asparagine Endopeptidase (AEP/Legumain), a critical enzyme in neurodegenerative pathways (Alzheimer's/Parkinson's).

Operational Directive: Treat all waste containing C14H17N7O3S as Hazardous Chemical Waste destined for High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal water systems or treated with standard bench-top bleach protocols, as oxidative degradation of nitrogen-rich heterocycles can yield unpredictable toxic byproducts.

Physiochemical Profile for Disposal
PropertyDataOperational Implication
Molecular Weight 363.39 g/mol Non-volatile solid; dust hazard.
Solubility Soluble in DMSO, DMFDMSO Hazard: DMSO penetrates skin instantly, carrying the inhibitor into the bloodstream. Double-gloving is mandatory.
Elemental Composition C (46%), N (27%), S (9%)High Nitrogen/Sulfur content requires incineration with scrubbers to manage NOx/SOx emissions.
Stability Stable lyophilized; Labile in solutionDo not rely on spontaneous degradation for safety.

Waste Segregation & Handling Protocols

A. Solid Waste (Contaminated Consumables)

Applicability: Weighing boats, pipette tips, gloves, and bench paper.

  • Immediate Containment: Place all solid waste directly into a clear, 6-mil polyethylene bag located inside the biosafety cabinet or fume hood. Do not walk contaminated trash across the lab.

  • Double Bagging: Seal the primary bag and place it into a secondary hazardous waste bag (usually amber or red, adhering to facility color codes).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid Debris contaminated with C14H17N7O3S (AEP-IN-2) in DMSO."

    • Hazard Checkbox: Toxic, Irritant.

B. Liquid Waste (Stock Solutions & Mother Liquors)

Applicability: Expired stock solutions (typically DMSO) or reaction byproducts.

  • Solvent Compatibility: Most C14H17N7O3S stocks are prepared in DMSO. Segregate this waste into the Non-Halogenated Organic Waste stream (unless mixed with Chloroform/DCM).

  • No Dilution: Do not dilute with water to "flush" the compound. This increases the volume of hazardous waste and creates potential precipitation issues that clog waste drums.

  • Container Specification: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid standard LDPE for long-term DMSO storage as it may leach.

  • Trace Precipitation: If the compound precipitates out of the waste solvent, do not filter it. The entire slurry must be incinerated.

C. Spill Cleanup Procedure (Dry Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Dampen: Do not dry sweep. Cover the powder gently with paper towels dampened with polyethylene glycol (PEG-400) or water to prevent aerosolization.

  • Collect: Scoop the dampened material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with a 10% soap solution followed by 70% Ethanol.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of C14H17N7O3S, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Generation (C14H17N7O3S) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Tips, Gloves, Powder) StateCheck->Solid Debris/Powder Liquid Liquid Waste (Stock Solutions) StateCheck->Liquid Solution Bagging Double Bag (6-mil) Label 'Toxic Solid' Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck DMSO DMSO/Methanol (Non-Halogenated) SolventCheck->DMSO No Halogens DCM Chloroform/DCM (Halogenated) SolventCheck->DCM Contains Halogens Carboy HDPE Carboy Label 'Bioactive Organic' DMSO->Carboy DCM->Carboy Incineration High-Temp Incineration (Destination) Bagging->Incineration Carboy->Incineration

Caption: Workflow segregating solid and liquid waste streams for C14H17N7O3S, prioritizing containment and thermal destruction.

Scientific Rationale (Why this protocol?)

The "No-Bleach" Rule

Unlike biological waste (bacteria/viruses), complex organic inhibitors like AEP-IN-2 should not be deactivated with bleach (Sodium Hypochlorite).

  • Mechanism: Bleach effectively oxidizes biological cell walls. However, reacting bleach with nitrogen-rich heterocycles (like the triazole/thiadiazole rings in C14H17N7O3S) can form chloramines or N-nitroso compounds , which are often more carcinogenic than the parent compound.

  • Protocol: Thermal oxidation (incineration) at >1000°C is the only method that guarantees the complete breakdown of the heterocyclic rings into safe elemental gases (CO2, N2, SO2—captured by scrubbers).

The DMSO Carrier Threat

Researchers often underestimate the disposal of DMSO stocks.

  • Risk: DMSO acts as a transdermal carrier. If you dispose of a C14H17N7O3S/DMSO solution by pouring it into a drain or a general trash bin, and a custodial worker touches it, the DMSO will carry the protease inhibitor directly through their skin and into systemic circulation.

  • Control: All DMSO solutions must be treated as "Sharps" in terms of handling caution—sealed, rigid containers only.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: C14H17N7O3S (Related Structures).[1][2][3] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.